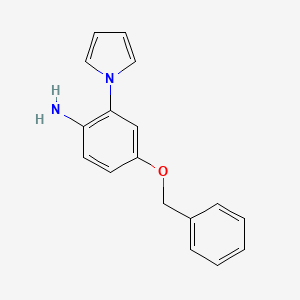

4-Phenylmethoxy-2-pyrrol-1-ylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

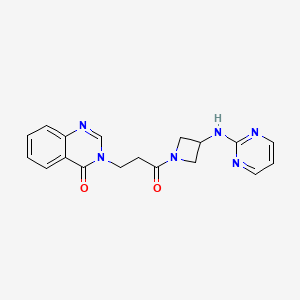

4-Phenylmethoxy-2-pyrrol-1-ylaniline (PMPA) is a chemical compound that has gained scientific interest due to its unique physicochemical and biological properties. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as PMPA, involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Applications De Recherche Scientifique

Synthetic Chemistry

The synthesis techniques for related compounds offer insight into potential applications of 4-Phenylmethoxy-2-pyrrol-1-ylaniline in creating complex molecules. For instance, Antonia A. Sarantou and G. Varvounis (2022) demonstrated a method for synthesizing 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, highlighting a pathway that could be adapted for the synthesis of 4-Phenylmethoxy-2-pyrrol-1-ylaniline derivatives. This method involves carbonylation and substitution reactions, indicating the compound's utility in developing pharmaceuticals and organic materials (Sarantou & Varvounis, 2022).

Protein Labelling and Biochemistry

Alfred Tuley et al. (2014) explored the genetic incorporation of non-canonical amino acids into proteins, demonstrating the versatility of such compounds in biochemistry and molecular biology. Their work with 3-formyl-phenylalanine, which shares a similar structural motif with 4-Phenylmethoxy-2-pyrrol-1-ylaniline, underscores the potential for the latter in site-selective protein labelling and studying protein function (Tuley et al., 2014).

Drug Development and Molecular Probes

The research into ortho-substituted phenylalanine derivatives, as discussed by Jeffery M. Tharp et al. (2014), highlights the broad applications of similar compounds in drug development and as molecular probes. These derivatives' ability to be genetically encoded in both E. coli and mammalian cells opens avenues for developing novel therapeutics and studying cellular processes in detail (Tharp et al., 2014).

Propriétés

IUPAC Name |

4-phenylmethoxy-2-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c18-16-9-8-15(12-17(16)19-10-4-5-11-19)20-13-14-6-2-1-3-7-14/h1-12H,13,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHSFSPYVDKCCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylmethoxy-2-pyrrol-1-ylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2935325.png)

![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2935346.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)

![4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde](/img/structure/B2935348.png)